molecular formula C12H11NO3 B14652093 1,3-Indandione, 2-(((2-hydroxyethyl)amino)methylene)- CAS No. 40461-97-0

1,3-Indandione, 2-(((2-hydroxyethyl)amino)methylene)-

Cat. No.: B14652093
CAS No.: 40461-97-0
M. Wt: 217.22 g/mol
InChI Key: SNLMFEPOVGGXMK-UHFFFAOYSA-N
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Description

1,3-Indandione, 2-(((2-hydroxyethyl)amino)methylene)- is an organic compound with a complex structure that includes a 1,3-indandione core and a 2-(((2-hydroxyethyl)amino)methylene) substituent. This compound is part of the indandione family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Indandione, 2-(((2-hydroxyethyl)amino)methylene)- typically involves the reaction of 1,3-indandione with 2-hydroxyethylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems and advanced analytical techniques ensures the efficient production of 1,3-Indandione, 2-(((2-hydroxyethyl)amino)methylene)- on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1,3-Indandione, 2-(((2-hydroxyethyl)amino)methylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or methylene groups.

    Substitution: The compound can participate in substitution reactions, where the amino or hydroxyethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or methylene derivatives.

Scientific Research Applications

1,3-Indandione, 2-(((2-hydroxyethyl)amino)methylene)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Indandione, 2-(((2-hydroxyethyl)amino)methylene)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Indandione: The parent compound, known for its use as a starting material in organic synthesis.

    2-Hydroxyethylamine: A related compound with similar functional groups.

    Indanone: A structurally similar compound with different chemical properties.

Uniqueness

1,3-Indandione, 2-(((2-hydroxyethyl)amino)methylene)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

References

Properties

IUPAC Name

3-hydroxy-2-(2-hydroxyethyliminomethyl)inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-6-5-13-7-10-11(15)8-3-1-2-4-9(8)12(10)16/h1-4,7,14-15H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLMFEPOVGGXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30193479
Record name 1,3-Indandione, 2-(((2-hydroxyethyl)amino)methylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30193479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40461-97-0
Record name 1,3-Indandione, 2-(((2-hydroxyethyl)amino)methylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040461970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Indandione, 2-(((2-hydroxyethyl)amino)methylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30193479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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